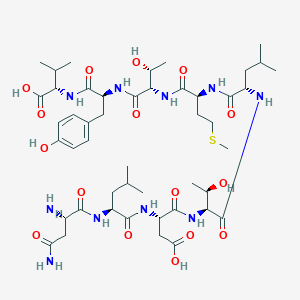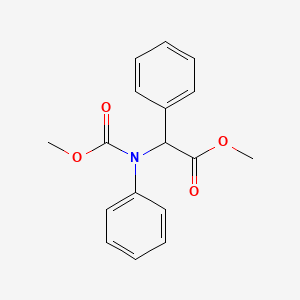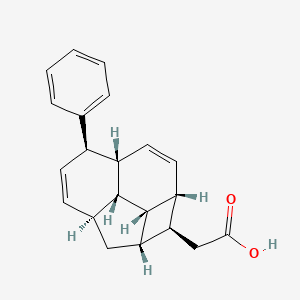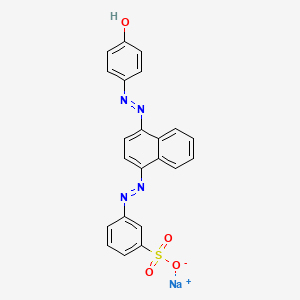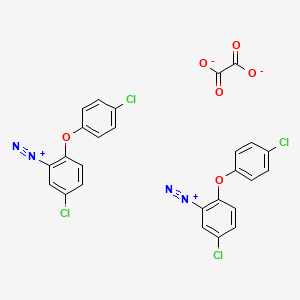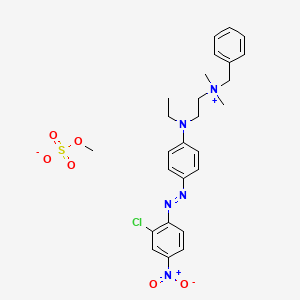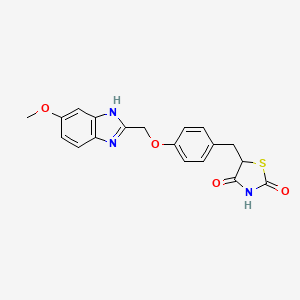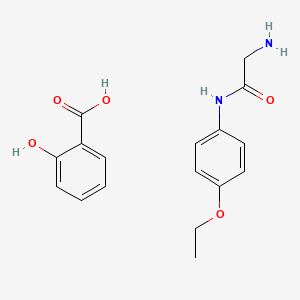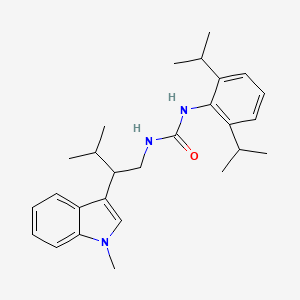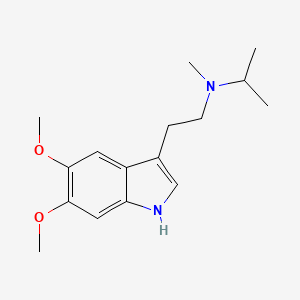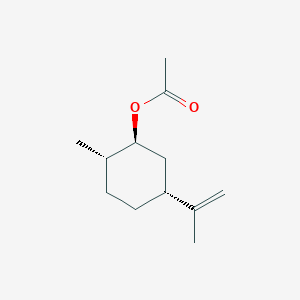
Isodihydrocarveol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodihydrocarveol acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of isodihydrocarveol, where the hydroxyl group is esterified with acetic acid. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodihydrocarveol acetate can be synthesized through the esterification of isodihydrocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Isodihydrocarveol acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isodihydrocarveol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isodihydrocarveol and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced derivatives with different functional groups.
Scientific Research Applications
Isodihydrocarveol acetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of isodihydrocarveol acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context and application of the compound.
Comparison with Similar Compounds
Isodihydrocarveol acetate can be compared with other similar compounds, such as:
- Dihydrocarvyl acetate
- Neoiso-dihydrocarveol acetate
- Neo-dihydro carveol acetate
Uniqueness: this compound is unique due to its specific ester structure and the resulting properties, such as its odor and reactivity. Compared to its analogs, it may exhibit different chemical and biological behaviors, making it valuable for specific applications.
Properties
CAS No. |
220329-20-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m0/s1 |
InChI Key |
TUSIZTVSUSBSQI-WCQGTBRESA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


